Receptor Binding Affinity: SSS Outperforms GGG by 2.2-Fold in GRPR-Targeted Bombesin Conjugates
In a direct head-to-head comparison using 99mTc-Triaza-X-BBN[7-14]NH2 conjugates, serylserylserine (SSS) demonstrated superior GRP receptor binding affinity relative to glycylglycylglycine (GGG), and comparable affinity to glycylserylglycine (GSG) and β-alanine [1]. The SSS-containing conjugate achieved an IC50 of 1.8±0.4 nM, representing a 2.2-fold improvement over the GGG-containing conjugate (3.9±0.4 nM).
| Evidence Dimension | GRP receptor binding affinity (IC50) of 99mTc-Triaza-X-BBN[7-14]NH2 conjugates |
|---|---|
| Target Compound Data | IC50 = 1.8 ± 0.4 nM (X = SSS) |
| Comparator Or Baseline | IC50 = 3.9 ± 0.4 nM (X = GGG); IC50 = 1.9 ± 0.3 nM (X = GSG); IC50 = 1.3 ± 0.2 nM (X = β-Alanine) |
| Quantified Difference | SSS is 2.2-fold more potent than GGG; potency rank order: β-Ala ≈ SSS ≈ GSG > GGG |
| Conditions | In vitro competitive binding assay using 125I-Tyr4-BBN as radioligand on PC-3 human prostate cancer cells expressing GRP receptors |
Why This Matters
Procurement of SSS over GGG directly yields a nearly 2-fold gain in receptor-binding potency, a critical parameter for tracer sensitivity in diagnostic imaging and targeted radiotherapy applications.
- [1] Veerendra B, Sieckman GL, Hoffman TJ, et al. Synthesis, Radiolabeling and In vitro GRP Receptor Targeting Studies of 99mTc-Triaza-X-BBN[7-14]NH2 (X=Serylserylserine, Glycylglycylglycine, Glycylserylglycine, or Beta Alanine). Scilit abstract. View Source
